molecular formula C26H44O4 B1586917 Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate CAS No. 31994-60-2

Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate

Cat. No.: B1586917
CAS No.: 31994-60-2
M. Wt: 420.6 g/mol
InChI Key: USQBFMHVASTQGU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate is an organic compound with the molecular formula C26H44O4 It is a derivative of tetradecanoic acid, featuring a phenoxy group substituted with a tert-butyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate typically involves the esterification of tetradecanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:

    Esterification: Tetradecanoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl tetradecanoate.

    Phenoxy Substitution: The ethyl tetradecanoate is then reacted with 3-tert-butyl-4-hydroxyphenol in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of tetradecanoic acid and ethanol are mixed in industrial reactors with acid catalysts.

    Continuous Flow Reactors: The esterified product is then subjected to continuous flow reactors where the phenoxy substitution occurs.

    Purification: The final product is purified using distillation and recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenoxy group.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate involves its interaction with molecular targets through its functional groups:

    Hydroxy Group: Acts as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors.

    Phenoxy Group: Participates in aromatic stacking interactions and can undergo electrophilic substitution.

    Ester Group: Can be hydrolyzed to release the active tetradecanoic acid and phenol derivatives.

Comparison with Similar Compounds

Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate can be compared with similar compounds such as:

    Ethyl 2-(4-hydroxyphenoxy)tetradecanoate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    Ethyl 2-(3-tert-butyl-4-methoxyphenoxy)tetradecanoate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and solubility.

    Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)hexadecanoate: Has a longer carbon chain, influencing its physical properties and applications.

Properties

IUPAC Name

ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-6-8-9-10-11-12-13-14-15-16-17-24(25(28)29-7-2)30-21-18-19-23(27)22(20-21)26(3,4)5/h18-20,24,27H,6-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQBFMHVASTQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OCC)OC1=CC(=C(C=C1)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953882
Record name Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate
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Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31994-60-2
Record name Ethyl 2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]tetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31994-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(m-tert-butyl-p-hydroxyphenoxy)tetradecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031994602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate
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Record name Ethyl 2-(m-tert-butyl-p-hydroxyphenoxy)tetradecanoate
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Synthesis routes and methods

Procedure details

116 g of tert-butylhydroquinone, 234 g of ethyl α-bromotetradecanoate and 170 g of potassium carbonate were mixed in 1.6 liters of acetone and reacted for 48 hours under refluxing and stirring. After the reaction, the acetone was distilled off and the residue was dissolved in one liter of ethyl acetate. The organic solvent layer was washed with water, dried with sodium sulfate and concentrated. The residue was recrystallized from 250 ml of n-hexane to obtain 110 g of a white solid. The melting point was 45° to 48° C.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate
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